(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
“(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate” is a benzofuran-derived compound featuring a cyclopropane carboxylate ester at the 6-position and a 3-methoxy-substituted benzylidene group at the 2-position. The compound’s molecular formula is inferred as C₂₀H₁₆O₆ (benzofuran core + substituents), differentiating it from closely related derivatives through substituent positioning and steric effects.
Properties
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-14-4-2-3-12(9-14)10-18-19(21)16-8-7-15(11-17(16)25-18)24-20(22)13-5-6-13/h2-4,7-11,13H,5-6H2,1H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBBSYNJBADOW-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16O6
- Molecular Weight : 336.33 g/mol
This compound features a benzofuran moiety linked to a methoxybenzylidene group, contributing to its unique chemical properties that may influence its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Cell Proliferation : Many derivatives of benzofuran have shown the ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antioxidant Activity : Compounds with methoxy groups are known to possess antioxidant properties that can protect cells from oxidative stress, which is a contributing factor in cancer progression.
- Targeting Specific Molecular Pathways : The interaction of such compounds with specific receptors or enzymes can lead to altered signaling pathways that inhibit tumor growth.
Cytotoxicity Studies
A series of studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 8.88 | |
| MCF7 (Breast) | 10.5 | |
| A549 (Lung) | 12.0 | |
| Chang Liver Cells | >50 |
The selectivity index (SI), which compares the IC50 values for normal versus tumor cells, indicates that this compound exhibits higher toxicity towards cancer cells while being less harmful to normal cells.
Case Studies
- HeLa Cell Line Study : In a comparative study involving HeLa cells, this compound demonstrated a significant reduction in cell viability at low micromolar concentrations. This suggests a promising therapeutic potential against cervical cancer.
- Comparative Analysis with Sorafenib : In studies comparing this compound with Sorafenib, a well-known anticancer drug, it was found that the new compound exhibited a higher selectivity index and greater efficacy against HeLa cells, indicating its potential as a more effective treatment option.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The most structurally analogous compound in the evidence is “(2Z)-4-Methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate” (, C₂₃H₂₂O₇ ). Key differences include:
- Substituents on the benzylidene ring : The target compound has a single 3-methoxy group, whereas the analog features 2,3,4-trimethoxy substitution.
- Additional methyl group : The analog includes a 4-methyl group on the benzofuran core, absent in the target compound.
The trimethoxy analog’s higher molecular mass (410.422 g/mol vs. ~376.34 g/mol for the target) enhances lipophilicity, which may influence bioavailability or crystallization behavior.
Crystallographic and Computational Insights
Both compounds likely share (Z)-configured double bonds, a feature critical to their geometry. Crystallographic refinement tools like SHELX and SIR97 are instrumental in resolving such structures, particularly for analyzing steric clashes or hydrogen-bonding networks. For example, the trimethoxy analog’s increased methoxy groups could promote stronger hydrogen-bonding interactions with adjacent molecules (e.g., C–H···O or O–H···O bonds), as described in graph-set analyses of crystalline materials . In contrast, the target compound’s simpler substitution may result in less complex crystal packing.
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects : The number and position of methoxy groups modulate electronic properties and steric bulk. The trimethoxy analog’s substituents may enhance π-π stacking or dipole interactions in crystalline phases compared to the target compound .
- Crystallography Tools : Programs like SHELXL and WinGX are pivotal for refining such structures, particularly when resolving subtle differences in torsional angles or hydrogen-bonding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
